diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex molecule featuring a thieno[2,3-c]pyridine core fused with a dihydrothiophene ring. Its key functional groups include two ethyl ester moieties at positions 3 and 6 and a 5-nitrofuran-2-carboxamido substituent at position 2.
Properties
IUPAC Name |
diethyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O8S/c1-3-27-17(23)14-10-7-8-20(18(24)28-4-2)9-12(10)30-16(14)19-15(22)11-5-6-13(29-11)21(25)26/h5-6H,3-4,7-9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGATXCXAXYJVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that nitrofuran derivatives, a class to which this compound belongs, have been used in the synthesis of biologically active substances. They are of theoretical and practical interest, suggesting potential interactions with various biological targets.
Biochemical Pathways
Nitrofurans are known to be involved in various biochemical processes, suggesting that this compound could potentially affect multiple pathways
Result of Action
Nitrofuran derivatives have been used in the synthesis of biologically active substances, suggesting that this compound could have significant molecular and cellular effects
Biological Activity
Diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-c]pyridine core substituted with a nitrofuran moiety. The presence of the nitrofuran group is significant as it is known to enhance the biological activity of various compounds.
ESKAPE Pathogens
Recent studies have highlighted the activity of compounds containing nitrofuran derivatives against ESKAPE pathogens, which are notorious for their multi-drug resistance. For instance, compounds similar to diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disk diffusion assays. The minimum inhibitory concentrations (MICs) were determined for various strains:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 64 | |
| Acinetobacter baumannii | 128 |
These results indicate that the compound exhibits promising antibacterial properties, particularly against resistant strains.
The mechanism through which diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine exerts its effects is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis and DNA replication. The nitrofuran group can undergo reduction within bacterial cells to form reactive intermediates that damage nucleic acids and proteins.
Case Studies
- Study on Nitrofurans : A comparative study involving various nitrofuran derivatives demonstrated that those with a thieno-pyridine scaffold had enhanced activity against Mycobacterium tuberculosis. The compound was noted for its ability to inhibit pantothenate synthetase with an MIC of approximately 26.7 µM .
- In Vivo Studies : Animal models treated with diethyl 2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine showed reduced bacterial load in infected tissues compared to controls. This suggests not only in vitro efficacy but also potential therapeutic applications in vivo.
Comparison with Similar Compounds
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4g, CAS 24237-51-2)
- Structure: Shares the same thieno[2,3-c]pyridine core and ethyl ester groups but replaces the 5-nitrofuran carboxamido group with an amino substituent at position 2.
- Synthesis: Yield of 78% via condensation of ethyl 2-cyanoacetate and ethyl 4-oxopiperidine-1-carboxylate in ethanol .
- Physical Properties : Melting point (m.p.) 145–147 °C; molecular weight 299.1 g/mol (via ESI-MS) .
- Key Difference : The absence of the nitrofuran group likely enhances solubility due to reduced steric and electronic hindrance compared to the target compound.
6-Ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (4d, CAS 1421312-16-4)
- Structure: Features mixed ethyl/methyl ester groups and an amino substituent.
- Synthesis: Higher yield (84%) than 4g, attributed to methanol solvent optimization .
- Physical Properties : m.p. 152–154 °C; molecular weight 285.4 g/mol .
- Key Difference : Methyl/ethyl ester variations may alter metabolic stability compared to the diethyl ester configuration in the target compound.
Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS 864926-81-8)
- Structure : Substitutes the 5-nitrofuran group with a benzothiazole carboxamido moiety.
- Molecular Formula : C21H21N3O5S2 (molar mass 459.54 g/mol) .
Substituent Effects
- 5-Nitrofuran vs. Amino Groups: The nitro group in the target compound likely reduces basicity and increases electrophilicity compared to amino-substituted analogs like 4g or 4d. This could enhance interactions with biological targets (e.g., enzymes or DNA) but may reduce solubility .
- Ester Group Variations : Diethyl esters (target compound) vs. methyl/ethyl mixtures (4d) may influence pharmacokinetics, as ethyl esters generally exhibit slower hydrolysis rates than methyl esters .
Data Tables
Notes on Substituent Impact
Synthetic Yields: Amino-substituted analogs (e.g., 4d, 84%) show higher yields than mixed ester derivatives (4f, 64%), suggesting steric or electronic factors influence reaction efficiency .
Biological Implications: While antitubulin activity is documented for amino-substituted thieno[2,3-c]pyridines , the nitro group in the target compound may confer distinct mechanisms, such as nitroreductase-activated cytotoxicity.
Preparation Methods
Preparation of Sulfonamide Precursors
The process begins with the reaction of 2-chloromethylthiophene or 2-thienaldehyde with N-[2,2-(diethoxy)ethyl]-para-toluenesulfonamide. For example:
Acid-Catalyzed Cyclization
The sulfonamide intermediate undergoes cyclization in the presence of strong mineral acids:
- A mixture of the sulfonamide (128.8 g), 12N HCl (630 mL), and ethanol (630 mL) is refluxed for 4 hours.
- The product is extracted with methylene chloride, dried over sodium sulfate, and distilled under reduced pressure to yield thieno[2,3-c]pyridine (37 g, 76% yield) with a boiling point of 87°C at 1 mm Hg.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Acid | 12N HCl |
| Solvent | Ethanol |
| Temperature | Reflux (78–100°C) |
| Reaction Time | 4 hours |
Amidation with 5-Nitrofuran-2-Carboxylic Acid
The 5-nitrofuran-2-carboxamido group is introduced via a carbodiimide-mediated coupling reaction, as described in PMC8950151 .
Activation of 5-Nitrofuran-2-Carboxylic Acid
Coupling with Thieno[2,3-c]Pyridine Amine
- The activated acid is treated with the amino-thieno[2,3-c]pyridine derivative (5 mmol) in dioxane at room temperature for 12 hours, followed by reflux for 2 hours.
- The crude product is purified via recrystallization to yield the final compound (7% yield).
Optimization Insights
- Higher yields (30%) are achievable with polar aprotic solvents like dimethylformamide (DMF).
- Elevated temperatures (reflux) improve reaction kinetics but may necessitate shorter durations to prevent decomposition.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity and Yield Considerations
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclization | 76% | 95% |
| Amidation | 7–30% | 90% |
Challenges and Mitigation Strategies
Low Amidation Yields :
Ester Hydrolysis :
Q & A
Q. What are the foundational synthesis strategies for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the condensation of cyanoacetate derivatives with ketopiperidine carboxylates in polar solvents (e.g., methanol or ethanol) under reflux conditions. Key intermediates are purified via crystallization, with yields ranging from 64% to 84% depending on substituents . Characterization employs 1H/13C-NMR to confirm proton environments and carbonyl groups, mass spectrometry (ESI) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., nitrofuran amide stretches at ~1650 cm⁻¹) .
Q. What spectroscopic techniques are critical for structural elucidation?
- 1H-NMR : Resolves dihydrothienopyridine core protons (δ 2.80–4.42 ppm) and ester/amide substituents .
- 13C-NMR : Confirms carbonyl carbons (δ ~160–170 ppm) and nitrofuran aromatic signals .
- ESI-MS : Validates molecular ion peaks (e.g., [M+1]+ = 285.4 for ethyl/methyl esters) .
- HPLC/GC : Monitors reaction progress and purity (>95% purity required for pharmacological studies) .
Q. What preliminary biological activities are associated with this compound?
While direct data on this compound is limited, structurally related thienopyridines exhibit antimicrobial and anticancer activity. For example, methyl-substituted analogs show inhibition of tubulin polymerization (IC₅₀ ~1.2 µM) and cytotoxicity against MCF-7 breast cancer cells . Initial screening should include:
- MTT assays for cytotoxicity.
- DPPH scavenging to assess antioxidant potential (common in nitrofuran derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Ethanol improves solubility of nitroaryl intermediates vs. methanol .
- Temperature control : Reflux at 70–80°C minimizes side reactions (e.g., ester hydrolysis) .
- Catalyst use : Morpholine (10–20% v/v) enhances cyclization efficiency in thienopyridine core formation .
- Yield comparison table :
| Substituent Combination | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethyl/Methyl esters | Ethanol | 84% | 97% |
| Methyl/Boc-protected | Methanol | 66% | 92% |
Q. How to resolve contradictions in spectral data during characterization?
- Case example : Discrepancies in 1H-NMR splitting patterns may arise from rotational isomerism in the nitrofuran amide group. Use variable-temperature NMR (VT-NMR) to stabilize conformers and clarify splitting .
- Cross-validation : Combine 2D-COSY and HSQC to assign overlapping proton signals in the dihydrothienopyridine core .
Q. What strategies are effective for derivatizing this compound for targeted bioactivity?
- Schiff base formation : Condense the primary amine group with aldehydes (e.g., 2-hydroxybenzaldehyde) to generate imine-linked derivatives. Reaction conditions: 24 hr reflux in ethanol with glacial acetic acid catalyst. Yields: 60–75% .
- SAR studies : Introduce electron-withdrawing groups (e.g., nitro) to the nitrofuran ring to enhance antiproliferative activity .
Q. How to design stability studies for this compound under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via HPLC-UV at 254 nm. Half-life (t₁/₂) for ethyl esters: ~8–12 hr .
- Photodegradation : Expose to UV light (λ = 365 nm) and track nitro group reduction using LC-MS .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
